N-dibenzo[b,d]furan-3-ylpentanamide

Medicinal Chemistry SAR Expansion Lipophilicity Engineering

N-Dibenzo[b,d]furan-3-ylpentanamide (molecular formula C₁₇H₁₇NO₂, MW 267.32 g/mol) is a dibenzofuran-3-yl amide derivative bearing a five-carbon pentanoyl side chain at the 3-amino position. The compound belongs to the privileged dibenzo[b,d]furan chemotype, a rigid tricyclic oxygen heterocycle that serves as a validated scaffold in medicinal chemistry for targeting protein kinases (including Pim-1/2 and CLK1), inflammatory pathways, and serotonergic receptors.

Molecular Formula C17H17NO2
Molecular Weight 267.32g/mol
Cat. No. B394791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-dibenzo[b,d]furan-3-ylpentanamide
Molecular FormulaC17H17NO2
Molecular Weight267.32g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2
InChIInChI=1S/C17H17NO2/c1-2-3-8-17(19)18-12-9-10-14-13-6-4-5-7-15(13)20-16(14)11-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,19)
InChIKeyDDDMTWMTCNBUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Dibenzo[b,d]furan-3-ylpentanamide — Procurement-Ready Overview of a Dibenzofuran Amide Scaffold for Kinase and Pharmacology Research


N-Dibenzo[b,d]furan-3-ylpentanamide (molecular formula C₁₇H₁₇NO₂, MW 267.32 g/mol) is a dibenzofuran-3-yl amide derivative bearing a five-carbon pentanoyl side chain at the 3-amino position . The compound belongs to the privileged dibenzo[b,d]furan chemotype, a rigid tricyclic oxygen heterocycle that serves as a validated scaffold in medicinal chemistry for targeting protein kinases (including Pim-1/2 and CLK1), inflammatory pathways, and serotonergic receptors [1]. The pentanamide side chain distinguishes this compound from its closest commercially catalogued analogs — the propanamide (C₃) and acetamide (C₂) homologs — whose different alkyl chain lengths are known in analogous amide series to influence lipophilicity, target binding kinetics, and metabolic stability [2]. This compound is supplied as a research-grade reagent (typically ≥95% purity) for hit-to-lead optimization, structure–activity relationship (SAR) expansion, and pharmacological probe development .

Why N-Dibenzo[b,d]furan-3-ylpentanamide Cannot Be Replaced by Generic Dibenzofuran Analogs — The Alkyl Chain Differentiation Problem


Within the N-(dibenzo[b,d]furan-3-yl)alkanamide series, the length of the N-acyl alkyl chain is not a passive structural feature. The pentanamide (C₅) differs from the shorter propanamide (C₃) and acetamide (C₂) homologs by two and three methylene units respectively, altering both hydrophobicity and conformational flexibility . In analogous alkanoic acid amide series covering C₂–C₇ chain lengths, anti-inflammatory and analgesic potencies were shown to vary substantially with alkyl chain length, demonstrating that chain elongation is not functionally neutral [1]. In the kinase inhibitor space, dibenzofuran amide derivatives with different N-substituents have shown divergent selectivity profiles across Pim-1, Pim-2, and CLK1 kinases, reinforcing that substitution at the amide position fundamentally reshapes polypharmacology [2]. Generic substitution of the pentanamide with a shorter-chain analog therefore risks altering target affinity, kinase selectivity, and ADME properties — all of which can derail SAR continuity and lead optimization campaigns.

Quantitative Differentiation Evidence for N-Dibenzo[b,d]furan-3-ylpentanamide Versus Closest Structural Analogs


Structural Differentiation: Pentanamide (C₅) Chain Length Versus Propanamide (C₃) and Acetamide (C₂) Homologs

N-Dibenzo[b,d]furan-3-ylpentanamide incorporates a five-carbon linear pentanoyl chain at the amide position, which is two methylene units longer than the closest catalogued analog N-dibenzo[b,d]furan-3-ylpropanamide (C₃ chain) and three methylene units longer than N-dibenzofuran-3-yl-acetamide (C₂ chain) . In the structurally related series of dibenzofuran-3-alkanoic acid amides, chain length variation from C₂ to C₇ was shown to modulate pharmacological potency, indicating that each chain length yields a distinct SAR node [1]. The pentanamide chain extends the scaffold's hydrophobic surface area beyond that achievable with shorter-chain homologs, providing access to lipophilic subpockets in target proteins that cannot be engaged by the propanamide or acetamide variants [2]. The pentanamide also possesses an additional freely rotatable C–C bond compared to the propanamide, altering conformational entropy upon target binding .

Medicinal Chemistry SAR Expansion Lipophilicity Engineering

Dibenzofuran Amide Chemotype Validated for Pim-1/2 and CLK1 Dual Kinase Inhibition

The dibenzo[b,d]furan amide scaffold has been experimentally validated as a productive chemotype for dual inhibition of Pim-1/2 and CLK1 kinases by Brachet-Botineau et al. (2021) [1]. Their lead compound 44 — a 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivative — demonstrated nanomolar IC₅₀ potency against CLK1 and low micromolar antiproliferative activity against the MV4-11 acute myeloid leukemia (AML) cell line, which endogenously overexpresses Pim-1/2 kinases [1]. N-Dibenzo[b,d]furan-3-ylpentanamide positions the amide functionality at the 3-position rather than the 4-carboxamide orientation of compound 44, offering a regioisomeric binding mode that may produce a distinct kinase selectivity signature while preserving the core dibenzofuran pharmacophore . The study also demonstrated the scaffold's tolerability in an in vivo Galleria mellonella larvae acute toxicity model, providing a baseline safety reference for the chemotype [1].

Kinase Inhibition Oncology Hematological Malignancies

N-Dibenzofuran-3-yl-acetamide as a Quantified MAO-A Inhibitor — Basal Activity Benchmark for the 3-Amide Substitution Pattern

The closest amide homolog with experimentally determined target-binding data is N-dibenzofuran-3-yl-acetamide (CHEMBL63423), which was measured in the ChEMBL/BindingDB database with an IC₅₀ of 300 nM against rat brain monoamine oxidase A (MAO-A) using a radiometric [³H]5-HT assay [1]. This demonstrates that the 3-amino-substituted dibenzofuran amide scaffold is intrinsically competent for engaging the MAO-A active site at nanomolar concentrations. The pentanamide variant of N-dibenzo[b,d]furan-3-ylpentanamide introduces a longer, more lipophilic chain at the identical amide position, which may alter binding kinetics or off-target profile relative to the acetamide baseline . While a direct head-to-head comparison under identical assay conditions is unavailable, the acetamide data provides a critical activity benchmark: the scaffold at the 3-amide position is not silent — it is a confirmed, quantifiable enzyme ligand [1].

Monoamine Oxidase Inhibition Neuropharmacology BindingDB

Chain-Length-Dependent Pharmacological Activity in the Dibenzofuran Alkanoic Acid Amide Series — Patent-Documented SAR Gradient

US Patent 4,097,497 (Berger & Schmidt, Hoffmann-La Roche, 1978) discloses a comprehensive series of 2-(3-dibenzofuran)alkanoic acid amides with N-acyl chain lengths spanning C₂ to C₇ as anti-inflammatory, analgesic, and anti-rheumatic agents [1]. The patent explicitly teaches that biological activity within this series is dependent upon the specific alkanoic acid chain length, with each homolog representing a distinct pharmacological entity [1]. The pentanamide (C₅) occupies a mid-range position within this active chain-length window. While the patent describes the core invention covering 8-halo-dibenzofuran-3-acetamide as a representative example, the broader claims encompassing variable chain lengths (R₂ = lower alkyl where n = 1) confirm that the pentanamide chain is both claimed and pharmacologically relevant [1]. This establishes a documented SAR precedent that chain elongation from acetamide (C₂) to pentanamide (C₅) is expected to meaningfully alter pharmacological outcomes — a point critical for researchers requiring chain-length diversity in their screening libraries [2].

Anti-inflammatory Analgesic SAR

Dibenzofurancarboxamide Scaffold Validated for 5HT₃ Receptor Antagonism with Negligible D₂ Off-Target Binding — Class-Level Polypharmacology Advantage

The dibenzofurancarboxamide scaffold has been independently validated as a privileged chemotype for 5HT₃ receptor antagonism, as documented in US Patents 4,863,921 and 5,086,179 [1]. These dibenzofurancarboxamides were characterized as potent 5HT₃ antagonists with central nervous system (CNS), anti-emetic, and gastric prokinetic activities, explicitly devoid of significant D₂ dopamine receptor binding — a key selectivity advantage that distinguishes this chemotype from earlier-generation anti-emetics [1]. A high-affinity 5HT₃ receptor antagonist within this series, (5aS,9aS)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2-chloro-5a,6,7,8,9,9a-hexahydro-4-dibenzofurancarboxamide hydrochloride, has been structurally characterized by X-ray crystallography, confirming the druggability of the dibenzofurancarboxamide framework [2]. While these patents describe hexahydro-dibenzofurancarboxamides (partially saturated tricyclic core) rather than the fully aromatic dibenzo[b,d]furan core of the pentanamide, the amide-substituted dibenzofuran pharmacophore is shared, supporting the broader target-class potential of the pentanamide for serotonergic receptor pharmacology .

5HT₃ Antagonism CNS Drug Discovery Receptor Selectivity

Recommended Application Scenarios for N-Dibenzo[b,d]furan-3-ylpentanamide Based on Evidenced Scaffold Capabilities


Kinase Inhibitor Hit Expansion and Selectivity Profiling in Oncology

The dibenzo[b,d]furan scaffold has been experimentally confirmed as a productive kinase inhibitor chemotype with nanomolar potency against CLK1 and dual Pim-1/2 inhibition [1]. N-Dibenzo[b,d]furan-3-ylpentanamide, with its 3-amide substitution pattern and C₅ alkanoyl chain, provides a structurally differentiated probe for kinase selectivity panels. Its pentanamide side chain is anticipated to alter ATP-binding site interactions relative to the 4-carboxamide regioisomer exemplified by compound 44, enabling exploration of distinct kinase selectivity signatures [1]. The pentanamide variant is suited for screening campaigns targeting hematological malignancies (e.g., AML), where Pim kinase overexpression is a validated oncogenic driver [1].

MAO-A Pharmacology SAR Studies Leveraging Chain-Length Diversity

The closest 3-amide homolog, N-dibenzofuran-3-yl-acetamide, exhibits an IC₅₀ of 300 nM against rat brain MAO-A, confirming that the 3-amide-substituted dibenzofuran scaffold is a competent ligand for this therapeutically relevant enzyme target [2]. N-Dibenzo[b,d]furan-3-ylpentanamide extends the N-acyl chain by three methylene units relative to the acetamide, providing a chain-length variant for SAR studies aimed at optimizing MAO-A binding affinity, residence time, or isoform selectivity (MAO-A vs. MAO-B) [2]. The increased lipophilicity of the pentanamide may enhance blood–brain barrier penetration, a desirable property for CNS-targeted MAO inhibitors.

Anti-inflammatory and Analgesic Agent Lead Generation

Patent literature from Hoffmann-La Roche (US 4,097,497) establishes that dibenzofuran alkanoic acid amides with variable chain lengths (C₂–C₇) possess anti-inflammatory, analgesic, and anti-rheumatic activities, with chain length serving as a key SAR variable [3]. N-Dibenzo[b,d]furan-3-ylpentanamide occupies a mid-range position (C₅) within this pharmacologically active series, making it suitable for inflammation-model screening and as a comparator in chain-length optimization campaigns [3]. Researchers investigating non-steroidal anti-inflammatory pathways or seeking dibenzofuran-based alternatives to classical NSAIDs may find the pentanamide a useful starting point.

Serotonergic Receptor Probe for CNS and Gastrointestinal Drug Discovery

Dibenzofurancarboxamides have been independently validated as high-affinity 5HT₃ receptor antagonists with a notable selectivity advantage — the absence of significant D₂ dopamine receptor binding [4]. This selectivity profile is therapeutically relevant for developing anti-emetic and gastric prokinetic agents without the extrapyramidal side effects associated with D₂ antagonism [4]. Although the pentanamide differs structurally from the hexahydro-dibenzofurancarboxamides described in the patent literature, the conserved dibenzofuran-amide pharmacophore motif supports its use as a probe in 5HT₃ receptor binding assays and functional studies aimed at mapping the structural determinants of serotonergic selectivity [4].

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